Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a chemical compound that arises as an unintended byproduct during the manufacturing process of Atorvastatin, a medication used to lower cholesterol []. This impurity possesses a distinct chemical structure compared to the desired Atorvastatin molecule [].
While Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity itself is not a therapeutic drug, it holds value in scientific research for several reasons:
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a chemical compound associated with atorvastatin, a widely used statin medication for lowering cholesterol levels. This impurity is identified by its CAS Number 1316291-19-6 and has a molecular formula of C33H34F N2O7·Na, with a molecular weight of 612.62 g/mol. The compound is characterized by its cyclic structure and the presence of a sodium ion, which contributes to its solubility properties. It is typically available in a neat form with a purity greater than 95% and is stored at temperatures around -20°C to maintain stability .
The safety profile of this impurity is not fully established. However, due to its structural resemblance to atorvastatin, it might exhibit similar side effects, including muscle pain, liver problems, and digestive issues, at high concentrations []. Regulatory agencies set acceptable limits for this impurity in commercial atorvastatin products to minimize potential risks [].
The chemical behavior of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity can be understood through its interactions with various reagents. It may undergo hydrolysis in aqueous solutions, leading to the formation of free acid forms. The sodium salt form enhances solubility in polar solvents such as methanol, which is beneficial for analytical purposes. Its structure allows for potential reactions typical of carboxylic acids and amines, including esterification and amidation reactions .
The synthesis of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity typically involves multi-step organic reactions that include cyclization processes and modifications to the atorvastatin structure. Common methods may involve:
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is primarily used in pharmaceutical research and development. Its applications include:
Interaction studies involving Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity focus on its effects when combined with other pharmaceutical agents or within biological systems. Such studies may reveal how this impurity interacts with metabolic pathways or alters the pharmacokinetics of atorvastatin itself. Understanding these interactions is vital for ensuring patient safety and optimizing therapeutic outcomes .
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity shares similarities with several other statins and their respective impurities. A comparison highlights its unique structural features:
Compound Name | CAS Number | Unique Features |
---|---|---|
Atorvastatin | 134523-00-5 | Primary drug; HMG-CoA reductase inhibitor |
Lovastatin | 75330-75-5 | Natural product; precursor to synthetic statins |
Simvastatin | 79902-63-9 | Derived from lovastatin; more potent than atorvastatin |
Rosuvastatin | 287714-41-4 | Has a different structural backbone; stronger LDL reduction |
Atorvastatin Cyclic Sodium Salt Impurity | 1316291-19-6 | Contains cyclic structure; specific impurity form |
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is unique due to its cyclic nature and specific interactions that may differ from other statin-related compounds, influencing both its chemical behavior and biological implications .
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, has undergone extensive impurity profiling due to its global use and complex synthetic pathways. Early studies focused on identifying process-related impurities formed during synthesis, such as lactone derivatives and stereoisomers. The characterization of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity emerged as critical during the optimization of manufacturing processes to ensure pharmaceutical quality. Regulatory agencies, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), have established stringent limits for impurities in Atorvastatin formulations, driving advancements in analytical methods.
The compound is formally designated as Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity (CAS 1316291-19-6) and classified under the following systems:
This nomenclature reflects its structural relationship to the parent compound and its role as a synthetic byproduct.
The impurity shares the core pyrrole-oxazinone structure of Atorvastatin but features a cyclic sodium salt formation involving the side-chain carboxylic acid. Key structural modifications include:
This structural similarity necessitates stringent analytical resolution during quality control.
The impurity’s presence impacts drug quality through:
Key guidelines governing this impurity include:
These frameworks emphasize the need for stability-indicating methods and mass spectrometry (MS) for accurate profiling.